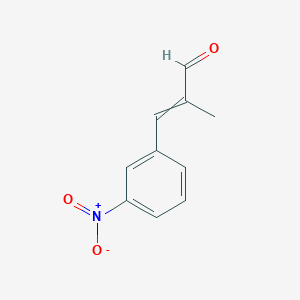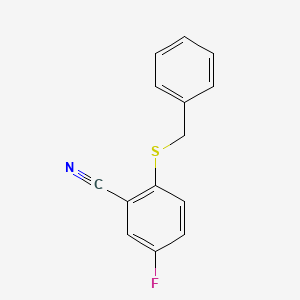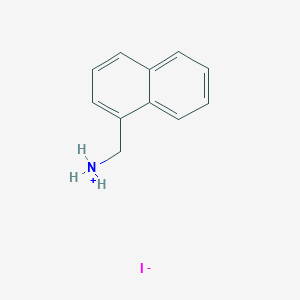![molecular formula C12H14F3NO4S B11823790 [2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823790.png)
[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate: is a chemical compound that features a trifluoromethyl group attached to a morpholine ring, which is further connected to a 4-methylbenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate typically involves the reaction of 2-(trifluoromethyl)morpholine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the morpholine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the sulfonate group, converting it to a sulfonic acid or other reduced forms. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the sulfonate group.
Substitution: Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical properties.
Drug Development:
Medicine:
Therapeutics: The compound may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Material Science: The compound can be incorporated into materials to enhance their properties, such as thermal stability and chemical resistance.
Manufacturing: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of [2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The morpholine ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The sulfonate group may contribute to the compound’s solubility and stability in biological systems.
Comparaison Avec Des Composés Similaires
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
4-Bromo-3-(trifluoromethyl)aniline: A compound used in the preparation of various trifluoromethylated derivatives.
FDA-Approved Trifluoromethyl Group-Containing Drugs: Various drugs containing trifluoromethyl groups have been approved by the FDA for their unique pharmacological properties.
Uniqueness: [2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate is unique due to the combination of its trifluoromethyl group, morpholine ring, and sulfonate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H14F3NO4S |
|---|---|
Poids moléculaire |
325.31 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14F3NO4S/c1-9-2-4-10(5-3-9)21(17,18)20-16-6-7-19-11(8-16)12(13,14)15/h2-5,11H,6-8H2,1H3 |
Clé InChI |
TYWTWLWBMJTDAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)ON2CCOC(C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)


![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)



![5-({5-[6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11823793.png)

